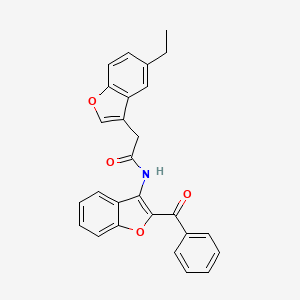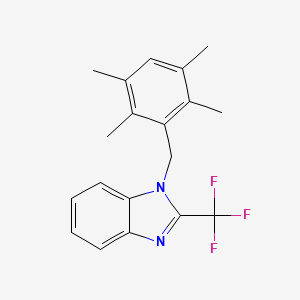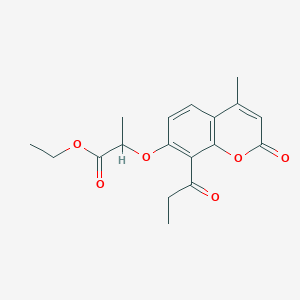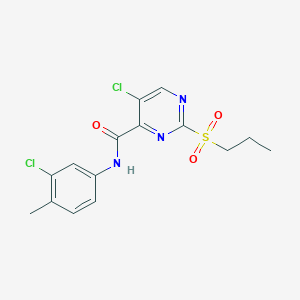
N-(2-benzoyl-1-benzofuran-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes two benzofuran moieties and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran intermediates. The benzofuran rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
-
Step 1: Synthesis of 2-benzoyl-1-benzofuran
Reactants: Benzoyl chloride and salicylaldehyde.
Conditions: Acidic catalyst (e.g., sulfuric acid) and heat.
Reaction: Friedel-Crafts acylation followed by cyclization.
-
Step 2: Synthesis of 5-ethyl-1-benzofuran
Reactants: Ethyl bromide and salicylaldehyde.
Conditions: Basic catalyst (e.g., potassium carbonate) and heat.
Reaction: Alkylation followed by cyclization.
-
Step 3: Formation of the Acetamide
Reactants: 2-benzoyl-1-benzofuran, 5-ethyl-1-benzofuran, and acetic anhydride.
Conditions: Acidic or basic catalyst and heat.
Reaction: Coupling of the benzofuran intermediates with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The benzofuran rings can be oxidized to form quinone derivatives.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, elevated temperature.
-
Reduction: : The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Mild to moderate temperature, inert atmosphere.
-
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Reagents: Ammonia, amines.
Conditions: Basic medium, room temperature to moderate heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran rings typically yields quinone derivatives, while reduction of the benzoyl group results in benzyl alcohol derivatives.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways: May modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can be compared with other benzofuran derivatives:
2-benzoyl-1-benzofuran: Lacks the additional benzofuran moiety and acetamide group, making it less complex.
5-ethyl-1-benzofuran: Simpler structure with only one benzofuran ring and an ethyl group.
N-(2-benzoyl-1-benzofuran-3-yl)acetamide: Similar but lacks the second benzofuran ring, making it less sterically hindered.
The uniqueness of this compound lies in its dual benzofuran structure and the presence of both benzoyl and acetamide functionalities, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H21NO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C27H21NO4/c1-2-17-12-13-22-21(14-17)19(16-31-22)15-24(29)28-25-20-10-6-7-11-23(20)32-27(25)26(30)18-8-4-3-5-9-18/h3-14,16H,2,15H2,1H3,(H,28,29) |
InChI Key |
ISNQCFSQIHSRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11407107.png)

![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11407123.png)


![7-(4-chlorophenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11407136.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11407144.png)
![6-benzyl-5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11407157.png)


![1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(4-methylphenoxy)butyl]-](/img/structure/B11407174.png)
